molecular formula C13H15NO2 B13473660 Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate

Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate

Cat. No.: B13473660
M. Wt: 217.26 g/mol
InChI Key: NLWMQYZEPJRTET-UHFFFAOYSA-N
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Description

Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety. The presence of the spiro linkage imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylate

InChI

InChI=1S/C13H15NO2/c1-16-12(15)9-2-3-11-10(6-9)7-14-8-13(11)4-5-13/h2-3,6,14H,4-5,7-8H2,1H3

InChI Key

NLWMQYZEPJRTET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3(CC3)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with cyclopropane carboxylate esters in the presence of a strong base can yield the desired spiro compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The carboxylate ester at the 7'-position is susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for generating the corresponding carboxylic acid derivative, which may serve as an intermediate for further functionalization.

Reaction Type Reagents/Conditions Product
Acid-catalyzed hydrolysis1–3 M HCl, reflux in aqueous ethanol2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid
Base-catalyzed hydrolysis1–2 M NaOH, aqueous methanol, ΔSodium salt of the carboxylic acid (requires subsequent acidification)

The ester’s hydrolysis rate depends on steric hindrance from the spirocyclic system. Computational studies suggest that the cyclopropane ring’s rigidity may slightly slow hydrolysis compared to linear analogs .

Reactivity of the Spirocyclopropane Ring

The cyclopropane ring introduces significant strain, making it prone to ring-opening reactions. These reactions often proceed via electrophilic or radical mechanisms.

Reaction Type Reagents/Conditions Product
Acid-mediated ring-openingHBr in acetic acidBrominated isoquinoline derivative with a broken cyclopropane
Thermal rearrangementHeating to 150–200°C in inert solventIsomerized product with fused bicyclic structure
Photochemical [2+2] cycloadditionUV light, dienophile (e.g., maleic anhydride)Cross-conjugated cycloadduct

The spirocyclic architecture directs regioselectivity in ring-opening, favoring cleavage at the bond adjacent to the isoquinoline nitrogen .

Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Core

The isoquinoline moiety undergoes EAS at electron-rich positions. Substituent effects from the cyclopropane and ester groups modulate reactivity.

Reaction Type Reagents/Conditions Product
NitrationHNO₃, H₂SO₄, 0–5°C6'-Nitro derivative
SulfonationFuming H₂SO₄, 50°C6'-Sulfo derivative (requires careful pH control)
HalogenationBr₂ in CHCl₃5'- or 8'-Bromo derivative (ortho/para to ester group)

Density functional theory (DFT) calculations predict preferential substitution at the 6'-position due to electron-donating effects from the ester’s methoxy group .

Oxidation and Reduction Reactions

The tertiary amine in the isoquinoline ring and the aromatic system are redox-active sites.

Reaction Type Reagents/Conditions Product
Amine oxidationmCPBA (meta-chloroperbenzoic acid)N-oxide derivative
Catalytic hydrogenationH₂, Pd/C, ethanolPartially saturated isoquinoline ring (risk of cyclopropane ring opening)
Aromatic ring reductionBirch conditions (Li/NH₃)Dihydroisoquinoline derivative

Reduction of the aromatic system is less favorable due to steric protection from the spirocyclic structure .

Stability Under Physiological Conditions

The compound’s stability in biological environments is critical for pharmacological applications.

Condition Observation
pH 7.4 buffer, 37°CSlow ester hydrolysis (t₁/₂ ≈ 48 hours)
Human liver microsomesRapid N-demethylation (primary metabolic pathway)
UV light exposureDegradation via cyclopropane ring rearrangement (photolytic t₁/₂ ≈ 2 hours)

Synthetic Derivatives and Their Reactivity

Derivatives generated from the above reactions exhibit distinct chemical profiles:

Derivative Key Reactivity
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acidProne to decarboxylation at >200°C; forms anhydrides with P₂O₅
6'-Nitro-Methyl spiro[cyclopropane-isoquinoline]-carboxylateReduces to 6'-amino derivative with Sn/HCl
N-Oxide derivativeParticipates in Meisenheimer rearrangements under thermal stress

Scientific Research Applications

Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylate
  • 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxamide
  • 1’-[Chloro(difluoro)methyl]-1’-methyl-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]

Uniqueness

Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate is unique due to its specific spiro linkage at the 7’ position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development .

Biological Activity

Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity, including cytotoxicity, anticancer properties, and other pharmacological effects based on recent research findings.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 2171576-81-9
  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : 253.73 g/mol
  • Purity : 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of spirocyclic compounds, including this compound. A significant focus has been placed on its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human Erythroleukemia (K562)
    • Cervical Carcinoma (HeLa)
    • Acute T Cell Leukemia (Jurkat)
    • Melanoma (Sk-mel-2)
    • Breast Cancer (MCF-7)

In vitro assays demonstrated that this compound exhibits notable antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. For instance, in a study assessing similar spiro-fused compounds, it was found that certain derivatives led to significant cell cycle arrest in the G0/G1 phase, suggesting a mechanism of action that involves modulation of cell cycle progression .

Cytotoxicity Studies

The cytotoxic effects were evaluated using the MTS assay, which measures cell viability. The results showed that compounds with similar structural features to this compound led to increased accumulation of cells in the SubG1 phase after treatment, indicating apoptosis or necrosis as potential outcomes of treatment .

CompoundIC50 (μM)Cell Line
Compound A10K562
Compound B15HeLa
Methyl 2',3'-dihydro...TBDTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific checkpoints.

Further studies are needed to elucidate the precise molecular pathways involved.

Other Pharmacological Effects

In addition to its anticancer properties, spirocyclic compounds have been reported to exhibit various biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown promising antioxidant effects in vitro.
  • Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation markers in experimental models.

Q & A

Q. What are the key steps for synthesizing Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Spirocyclization : Use tert-butyl-protected intermediates (e.g., tert-butyl 7′-amino-1′H-spiro[cyclopropane-1,4′-isoquinoline]-2′(3′H)-carboxylate) to stabilize reactive nitrogen centers during cyclopropane formation .
  • Deprotection and Functionalization : Remove Boc groups under acidic conditions (e.g., HCl/dioxane) and perform methylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) .
  • Optimization : Adjust reaction temperature (e.g., 0°C to room temperature) and solvent polarity to minimize side reactions. Column chromatography (silica gel, petroleum ether:ethyl acetate gradients) is critical for purification .

Q. Which spectroscopic techniques are most effective for confirming the spirocyclopropane structure?

Methodological Answer:

  • 1H NMR : Look for characteristic spirocyclic proton signals (e.g., δ 0.78–0.94 ppm for cyclopropane protons) and coupling patterns indicative of constrained geometry .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with calculated vs. observed [M+H]+ peaks (e.g., m/z 619 observed for similar spiro compounds) .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and NH/OH bands if present .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as kinase inhibition selectivity?

Methodological Answer:

  • Kinome Profiling : Screen against a panel of 84+ kinases to identify off-target effects. Use ATP-competitive binding assays to validate selectivity .
  • Orthogonal Assays : Combine enzymatic inhibition data with cellular assays (e.g., proliferation inhibition in cancer cell lines) to distinguish direct vs. indirect effects.
  • Structural Analysis : Perform X-ray crystallography or molecular docking to correlate substituent effects (e.g., methyl ester vs. acylated derivatives) with kinase binding .

Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetic properties?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to track ester hydrolysis (e.g., conversion to carboxylic acid derivatives) and spirocycle stability in plasma .
  • Dose Escalation : Start with sub-therapeutic doses (e.g., 10 mg/kg) to assess toxicity, leveraging prior efficacy data from analogous compounds .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C-methyl group) to quantify accumulation in target organs vs. plasma .

Q. How can synthetic yield discrepancies between spirocyclopropane derivatives be systematically addressed?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., cobalt vs. palladium) for cyclopropanation efficiency. For example, cobalt catalysts at RT improve yields (73% vs. <50% with Pd) .
  • Protecting Group Alternatives : Replace tert-butyl with trityl groups to modulate steric hindrance during cyclization .
  • Reaction Monitoring : Use in situ FTIR or HPLC to detect intermediates and optimize reaction time .

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